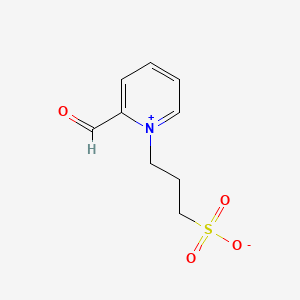

2-Formyl-1-(3-sulphonatopropyl)pyridinium

Description

Historical Context and Evolution of Pyridinium (B92312) Salt Chemistry in Organic Synthesis

Pyridinium salts represent a venerable class of organic compounds, with a history deeply intertwined with the development of modern organic synthesis. Pyridine (B92270), a nitrogen-containing heterocyclic aromatic compound, was first isolated in 1846. rsc.org The basicity of the nitrogen atom in the pyridine ring allows it to react with acids to form pyridinium salts. wikipedia.orgacs.org A significant advancement came with the Menshutkin reaction, which describes the formation of quaternary pyridinium salts through the reaction of pyridine with alkyl halides. nih.gov This straightforward and versatile reaction opened the door to a vast array of substituted pyridinium compounds.

Over the decades, the role of pyridinium salts in organic synthesis has evolved considerably. Initially recognized for their utility as reagents and intermediates, their applications have expanded significantly. In the 1970s, for instance, a unique photocyclization reaction of pyridinium salts was discovered, leading to the formation of bicyclic-aziridines, although the synthetic potential of this reaction was not fully explored for several decades. scilit.com More recently, pyridinium salts have been investigated as precursors for generating radicals under reductive single-electron transfer conditions, a topic of growing interest in the last five years. acs.org These historical developments have laid the groundwork for the synthesis and study of more complex pyridinium derivatives like 2-Formyl-1-(3-sulphonatopropyl)pyridinium.

Significance of Pyridinium Scaffolds in Advanced Chemical Systems

The pyridinium scaffold is a privileged structure in various advanced chemical systems, largely due to its inherent chemical and physical properties. Pyridinium cations are aromatic and isoelectronic with benzene, contributing to their stability. wikipedia.org The presence of the positively charged nitrogen atom, however, makes the ring more susceptible to nucleophilic attack compared to benzene, particularly at the 2- and 4-positions. nih.gov This reactivity is a cornerstone of their utility in synthesis.

Pyridinium-based structures are integral to over 7,000 existing drug molecules and are found in numerous natural products, including alkaloids. rsc.orgnih.gov Their importance extends to materials science and biological applications. rsc.org For example, quaternary pyridinium salts with long alkyl chains act as cationic surfactants, forming micelles that can be used as solubilizing agents or in processes like micellar-enhanced ultrafiltration for removing pollutants. nih.gov The ability of the pyridine moiety to improve water solubility and form stable salts makes it a valuable component in the design of functional molecules. nih.gov

Structural Attributes of this compound: Formyl and Sulphonatopropyl Group Contribution

The specific properties of this compound arise from the interplay of its constituent parts: the pyridinium ring, the formyl group, and the sulphonatopropyl group.

The formyl group (-CHO) at the 2-position is a key functional feature. As an aldehyde, it is an electrophilic site, making the compound reactive towards nucleophiles. wikipedia.org This functionality is crucial for applications involving conjugation to other molecules, for example, through the formation of a Schiff base with primary amines. The formyl group can also participate in various condensation reactions, a common strategy in the synthesis of more complex heterocyclic systems. wikipedia.org In the context of formyl peptide receptors, the formyl group is known to form hydrogen bonds within receptor binding pockets. nih.gov

The sulphonatopropyl group (-CH₂CH₂CH₂SO₃⁻) attached to the pyridinium nitrogen introduces a sulfonate functional group. This group is highly polar and imparts zwitterionic character to the molecule, meaning it possesses both a positive (the pyridinium nitrogen) and a negative (the sulfonate) charge. A primary consequence of this is enhanced water solubility. nih.gov The presence of the sulfonate group can also influence the compound's electronic and interfacial properties.

The combination of these groups on a pyridinium scaffold results in a molecule with a unique profile: a water-soluble, reactive platform suitable for further chemical modification and study in aqueous systems.

Table 1: Physicochemical Properties of this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 93803-27-1 | C₉H₁₁NO₄S | 229.25 | Contains formyl and sulphonatopropyl groups. lookchem.comcymitquimica.com |

| 1-(3-Sulphonatopropyl)-2-vinylpyridinium | 6613-64-5 | C₁₀H₁₃NO₃S | 227.28 | Zwitterionic with a vinyl group instead of a formyl group. nih.govepa.govsigmaaldrich.com |

| 1-(3-Sulfopropyl)pyridinium hydroxide (B78521) inner salt | 15471-17-7 | C₈H₁₁NO₃S | 213.24 | A foundational pyridinium sulfobetaine (B10348). cymitquimica.com |

Overview of Key Research Domains for this compound and Analogous Derivatives

Research involving this compound and its analogs primarily falls into the realms of synthetic chemistry and the development of functional materials. The reactivity of the formyl group makes it a candidate for applications in bioconjugation, where it can be used to label proteins or other biomolecules.

Analogous pyridinium salts with sulfonate groups are used as building blocks in materials science. cymitquimica.com For instance, derivatives are used in the synthesis of magnetic nanoparticles with pyridinium bridges, which can act as catalysts. nih.gov The zwitterionic nature of these compounds is also exploited in the development of materials with specific interfacial properties, potentially for use in electrochemical sensors.

While direct and extensive research on this compound itself is somewhat limited in publicly available literature, the established chemistry of its constituent functional groups and the broader pyridinium salt class points towards its potential as a specialized building block in organic synthesis, materials science, and chemical biology. rsc.orgchemscene.com

Structure

3D Structure

Properties

CAS No. |

93803-25-9 |

|---|---|

Molecular Formula |

C9H11NO4S |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

3-(2-formylpyridin-1-ium-1-yl)propane-1-sulfonate |

InChI |

InChI=1S/C9H11NO4S/c11-8-9-4-1-2-5-10(9)6-3-7-15(12,13)14/h1-2,4-5,8H,3,6-7H2 |

InChI Key |

XNYJHHBIOBNSOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C(=C1)C=O)CCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Comprehensive Characterization Techniques for 2 Formyl 1 3 Sulphonatopropyl Pyridinium

Spectroscopic Identification and Structural Confirmation

Spectroscopic methods are fundamental to elucidating the molecular structure of a newly synthesized compound like 2-Formyl-1-(3-sulphonatopropyl)pyridinium. Each technique provides unique information about the molecule's framework, functional groups, and electronic properties.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, FTIR would be used to confirm the key structural motifs. The analysis would focus on identifying the stretching and bending vibrations associated with the sulfonate, carbonyl, and pyridinium (B92312) groups.

Hypothetical FTIR Data for this compound No experimental data is available in the literature. The table below is a hypothetical representation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | ~1700 - 1725 |

| Sulfonate (S=O) | Asymmetric & Symmetric Stretching | ~1150 - 1250 and ~1030 - 1070 |

| Pyridinium Ring | C=C and C=N Stretching | ~1480 - 1650 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 |

| C-H (Aliphatic) | Stretching | ~2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridinium ring is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic system. chemicalbook.comchemicalbook.com The position of the absorption maximum (λ_max) can be influenced by the substituents on the ring and the solvent used for analysis. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) and Elemental Microanalysis for Compound Verification

Mass spectrometry is a critical tool for determining the molecular weight of a compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₁₁NO₄S). Elemental microanalysis would provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which must match the calculated values for the proposed formula.

Thermogravimetric and Electrochemical Behavior

Thermal Stability and Decomposition Analysis (TGA/DTG)

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of a material. mdpi.com The method involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting data, a TGA curve, plots mass loss against temperature. The first derivative of this curve, known as the Derivative Thermogram (DTG), shows the rate of mass loss and helps to pinpoint the temperatures at which the most significant decomposition events occur. mdpi.com

While specific TGA/DTG data for this compound is not prominently available in published literature, the thermal behavior of structurally related compounds, such as polymeric sulfonic acids and their salts, provides insight into its likely stability. For example, the sodium salt of poly(vinylsulfonic acid) shows a multi-stage degradation process. An initial mass loss occurs up to 350°C, followed by major decomposition stages at higher temperatures, ultimately leaving a significant percentage of non-volatile residue even at 600°C. marquette.edu The zwitterionic nature and the presence of the aromatic pyridinium ring and the sulfonate group in this compound suggest it would likely exhibit considerable thermal stability, with decomposition initiated by the cleavage of the propyl chain or the formyl group before the eventual breakdown of the more stable pyridinium and sulfonate moieties.

A representative TGA data table for a related organic salt is presented below to illustrate the typical findings from such an analysis.

Table 1: Representative Thermal Decomposition Data for a Functionalized Organic Salt

| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temp (DTG) (°C) | Mass Loss (%) | Probable Evolved Species |

|---|---|---|---|---|

| 1 | 200 - 350 | 285 | 15% | Water, side-chain fragments |

| 2 | 350 - 460 | 410 | 45% | Main chain fragments, CO₂, SO₂ |

| 3 | > 460 | 520 | 10% | Aromatic ring fragments |

| Residue | > 600 | - | 30% | Inorganic/carbonaceous char |

Note: This table is illustrative and based on typical data for related organic sulfonate salts, not specifically this compound.

Electrochemical Properties through Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a powerful and widely used electroanalytical technique for investigating the electrochemical behavior of compounds. It provides information on the redox potentials and the stability of the redox species. In a CV experiment, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured.

The electrochemical signature of this compound is expected to be dominated by the pyridinium ring. Pyridinium cations are known to be electroactive. rsc.orgnih.gov Studies on various pyridinium derivatives show that they undergo reduction at negative potentials. rsc.orgresearchgate.net The precise reduction potential is highly dependent on the substituents on the pyridinium ring, the solvent system, and the material of the working electrode (e.g., platinum, gold, or glassy carbon). rsc.orgresearchgate.net

The presence of an electron-withdrawing formyl (-CHO) group on the pyridinium ring would be expected to make the ring more electron-deficient and thus easier to reduce. This would likely shift its reduction potential to less negative values compared to an unsubstituted pyridinium salt. Conversely, the electron-donating effect of the alkyl chain and the presence of the negatively charged sulfonate group create a complex electronic environment. The electrochemical reduction of pyridinium is often an irreversible or quasi-reversible process, sometimes involving the formation of radical species that may dimerize or undergo further reactions. researchgate.netresearchgate.net In some cases, the reduction products can form a film on the electrode surface, a phenomenon observed with trifluoroacetylpyridinium salts. ucl.ac.uk

A typical CV analysis would reveal the key redox events for the compound, as illustrated in the representative data table below.

Table 2: Representative Cyclic Voltammetry Data for a Substituted Pyridinium Compound

| Electrode | Electrolyte/Solvent | Scan Rate (mV/s) | Cathodic Peak Potential (Epc) (V vs. SCE) | Anodic Peak Potential (Epa) (V vs. SCE) | Redox Process Note |

|---|---|---|---|---|---|

| Glassy Carbon | 0.1 M TBAPF₆ in Acetonitrile | 100 | -0.85 | - | Irreversible reduction of pyridinium ring |

Note: This table is illustrative, based on published data for various pyridinium salts. rsc.org The specific potentials for this compound may differ. SCE = Saturated Calomel Electrode.

Reaction Mechanisms and Transformational Pathways of 2 Formyl 1 3 Sulphonatopropyl Pyridinium

Reactivity of the Pyridinium (B92312) Core in Nucleophilic Addition Reactions

The pyridinium core of 2-Formyl-1-(3-sulphonatopropyl)pyridinium is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the positively charged nitrogen atom and the C2-formyl group. This renders the ring's carbon atoms, particularly at the C4 and C6 positions, electrophilic. Nucleophilic addition to pyridinium salts is a well-established phenomenon, often leading to the formation of dihydropyridine (B1217469) derivatives. nih.gov The regioselectivity of this addition can be influenced by the nature of the nucleophile and the substituents on the pyridinium ring. nih.gov

In reactions with nucleophiles like organometallic reagents (e.g., Grignards), the addition typically occurs at the C4 or C6 position, generating an intermediate enol-ether that can be hydrolyzed to yield dihydropyridones. nih.gov The presence of a carbonyl group at the C3 position has been shown to direct nucleophilic attack to the C4 position. chemistryviews.org While the title compound has a formyl group at C2, this still significantly activates the ring towards nucleophilic attack. The classic Chichibabin reaction, involving the amination of pyridines with sodium amide, proceeds via a nucleophilic addition-elimination mechanism, highlighting the susceptibility of the pyridine (B92270) ring to strong nucleophiles. wikipedia.org

Furthermore, the reactivity of pyridinium salts in nucleophilic aromatic substitution (SNAr) reactions is notable. nih.gov Although the typical halide leaving group order (F > Cl ≈ Br > I) for SNAr is not always observed with pyridinium substrates, they are effective electrophiles. nih.gov The reaction mechanism can be complex, sometimes involving rate-determining deprotonation of an addition intermediate. nih.gov

Chemical Transformations Involving the Formyl Group (e.g., Knoevenagel Condensation)

The formyl (aldehyde) group at the C2 position is a key site for a variety of chemical transformations, most notably condensation reactions. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with an "active hydrogen" compound (a compound with a CH bond flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

For this compound, the formyl group can react with nucleophiles like malonic acid derivatives, thiobarbituric acid, or pyrazolones in a Knoevenagel-type reaction. wikipedia.orgnih.gov The process involves the nucleophilic addition of the deprotonated active hydrogen compound to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com A modification of this reaction, the Doebner modification, uses pyridine as the solvent and is often accompanied by decarboxylation when a carboxylic acid is part of the active hydrogen component. wikipedia.orgorganic-chemistry.org

Beyond condensations, the formyl group can undergo other standard aldehyde reactions. Nucleophilic addition of reagents like cyanide can form cyanohydrins. libretexts.orgyoutube.com It can also participate in radical-polar crossover processes; for instance, pyridinium salts derived from primary amines can be converted into organometallic reagents that then add to aldehydes. acs.org

Mechanistic Insights into Sulfonation Reactions and Zwitterion Formation

The synthesis of this compound involves the formation of the zwitterionic structure through N-alkylation of 2-formylpyridine. A common and direct method for introducing the sulfonatopropyl group is the reaction of the pyridine nitrogen with 1,3-propanesultone. chemicalbook.com

1,3-propanesultone is a highly reactive cyclic sulfonate ester. chemicalbook.com The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen atom on the electrophilic carbon atom of the sultone ring, leading to the opening of the four-membered ring. nih.gov This process is an SN2-type reaction where the pyridine acts as the nucleophile and the C-O bond of the sultone cleaves. Quantum-chemical calculations have shown that this ring-opening reaction is generally exothermic. nih.gov The result is the covalent attachment of the 3-sulfonatopropyl chain to the pyridine nitrogen, creating the zwitterionic pyridinium sulfobetaine (B10348) structure. The reaction yield can be influenced by the position of substituents on the pyridine ring and the reaction temperature. nih.gov

Divergent Reactivity Studies: One-Electron Versus Two-Electron Processes with Sulfinates

Recent research has revealed that pyridinium salts can exhibit divergent reactivity with sulfinates, leading to different products by controlling whether the reaction proceeds through a one-electron (radical) or a two-electron (ionic) pathway. nih.govrsc.orgresearchgate.netrsc.orgnih.gov This control allows for the selective formation of either sulfonated pyridines or β-pyridyl alkyl sulfones from the same set of starting materials. nih.govnih.gov

The two-electron pathway involves the direct nucleophilic addition of the sulfinate to the pyridinium ring, typically at the C4 position. nih.gov This process is often sluggish but can be significantly accelerated by the addition of a base. nih.govrsc.org This base-catalyzed cross-coupling leads to the direct C4-sulfonylation of the pyridine ring. nih.govnih.gov

In contrast, the one-electron pathway is initiated by the formation of an electron donor-acceptor (EDA) complex between the pyridinium salt and the sulfinate. nih.govrsc.org Upon exposure to visible light, this complex can undergo a single-electron transfer (SET) to generate a sulfonyl radical. nih.govrsc.orgrsc.org This radical can then participate in further reactions, such as addition to alkenes. nih.gov

Radical Reaction Pathways and Their Control

The one-electron pathway is a radical process that can be controlled by light. nih.govrsc.org The formation of the EDA complex between the N-substituted pyridinium salt and the sulfinate is key. nih.govresearchgate.net Visible light irradiation of this complex initiates a single-electron transfer (SET), generating a sulfonyl radical and a pyridinyl radical. rsc.orgrsc.org This method avoids the need for an external photocatalyst. rsc.orgresearchgate.net

The generated sulfonyl radical can add to an alkene to form an alkyl radical. rsc.org This alkyl radical then adds to another pyridinium salt molecule, typically at the C4 position, due to it being energetically more favorable. rsc.org This three-component reaction involving the pyridinium salt, sulfinate, and an alkene provides a straightforward route to β-pyridyl alkyl sulfones. nih.govrsc.orgnih.gov The efficiency of this radical chain pathway can be high, as indicated by quantum yield measurements. rsc.org The presence of radical inhibitors like galvinoxyl can completely suppress this reaction, confirming the radical mechanism. nih.gov

Base-Catalyzed Cross-Coupling Reactions

The two-electron pathway for the reaction between pyridinium salts and sulfinates is a base-catalyzed cross-coupling reaction. nih.govrsc.org While direct nucleophilic attack of the sulfinate on the pyridinium ring is possible, it is often slow. nih.gov The addition of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), dramatically accelerates the reaction, enabling the selective insertion of the sulfonyl group at the C4 position of the pyridine ring. rsc.org This reaction represents a direct C-H sulfonylation of the pyridine. researchgate.net

This pathway is orthogonal to the light-induced radical pathway, meaning the two distinct reaction types can be achieved from the same reactants simply by changing the conditions (base vs. light). rsc.orgnih.gov This method provides a powerful tool for the late-stage functionalization of pyridine scaffolds. rsc.org

Cascade Reaction Mechanisms in Pyridinium Synthesis

Cascade reactions, also known as tandem or domino reactions, offer an efficient way to construct complex molecules like functionalized pyridinium salts in a single synthetic operation. These processes involve a series of intramolecular or intermolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step.

While a specific cascade synthesis for this compound is not detailed, general principles of cascade reactions can be applied. For instance, the synthesis of highly substituted pyrazoles has been achieved through a pseudo six-component cascade reaction involving the Knoevenagel adduct from an aldehyde and malononitrile. nih.gov Similarly, tandem Knoevenagel condensation-Michael addition reactions have been used to create complex bioconjugates. nih.gov

In the context of pyridinium synthesis, a cascade could potentially be designed. For example, a reaction sequence could start with a Knoevenagel condensation to form an activated alkene, which then undergoes a Michael addition and subsequent cyclization/aromatization to form the pyridinium ring. The synthesis of various heterocyclic scaffolds often relies on such cascade strategies to build molecular complexity efficiently. nih.gov

Influence of Zwitterionic Structure on Chemical Reactivity

The chemical reactivity of this compound, a zwitterionic molecule, is profoundly influenced by the presence of both a positively charged pyridinium ring and a negatively charged sulphonate group. This unique intramolecular salt structure creates distinct electronic and steric environments that govern its reaction pathways. The interplay between the electron-withdrawing formyl group, the cationic pyridinium ring, and the anionic sulphonate tail dictates its behavior in various chemical transformations.

The zwitterionic nature of the compound, also known as Pyridinium, 2-formyl-1-(3-sulfopropyl)-, inner salt (CAS 93803-25-9), leads to strong intermolecular interactions in the solid state and influences its solubility and reactivity in different solvents. epa.gov In solution, the proximity of the negatively charged sulphonate group can modulate the electrophilicity of the pyridinium ring and the formyl group.

Electronic Effects:

The pyridinium cation is an electron-deficient aromatic system, which enhances the electrophilic character of the carbonyl carbon in the 2-formyl group. This makes the aldehyde susceptible to nucleophilic attack. google.comtcichemicals.com The general mechanism for nucleophilic addition to an aldehyde involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. nih.govnih.gov

Intramolecular Interactions and Steric Hindrance:

The flexible three-carbon chain connecting the pyridinium nitrogen and the sulphonate group allows for potential intramolecular interactions. The sulphonate group could, under certain conformations, partially shield the electrophilic centers of the molecule, namely the formyl group and the pyridinium ring, from an incoming nucleophile. This steric hindrance can affect reaction rates and selectivity.

In the solid state, zwitterionic molecules like this are known to form highly ordered crystal lattices stabilized by strong electrostatic interactions between the cationic and anionic moieties of adjacent molecules. guidechem.com This can influence the reactivity in solid-state reactions.

Reactivity at the Formyl Group:

The primary site for chemical transformation on this molecule is the formyl group. Its reactivity is a direct consequence of the electronic properties of the pyridinium ring.

Nucleophilic Addition: The formyl group readily undergoes nucleophilic addition reactions. The electron-withdrawing nature of the pyridinium ring makes the carbonyl carbon more electrophilic than in a simple benzaldehyde. Common nucleophiles that can react include amines, hydrazines, and stabilized carbanions. For instance, reaction with amines would lead to the formation of Schiff bases (imines), which are often robust bidentate ligands. google.com

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (a 2-carboxy-1-(3-sulphonatopropyl)pyridinium) or reduced to a primary alcohol (a 2-(hydroxymethyl)-1-(3-sulphonatopropyl)pyridinium). The choice of reagent would determine the outcome.

Reactivity at the Pyridinium Ring:

The pyridinium ring itself can participate in certain reactions, although it is generally less reactive towards electrophilic substitution due to its electron-deficient nature.

Cycloaddition Reactions: Pyridinium betaines are known to participate in cycloaddition reactions. For example, 3-oxidopyridinium betaines undergo [3+2] and other cycloaddition reactions with various dipolarophiles. guidechem.comcas.orgcymitquimica.com While the subject molecule is not a 3-oxidopyridinium, the zwitterionic character might enable it to participate in similar pericyclic reactions under specific conditions. The substitution pattern on the pyridinium ring significantly influences the regioselectivity and diastereoselectivity of such reactions. guidechem.com

Nucleophilic Attack on the Ring: While less common, direct nucleophilic attack on the pyridinium ring can occur, especially at the positions ortho and para to the nitrogen atom. However, the presence of the formyl group at the 2-position and the bulky sulphonatopropyl group at the 1-position would sterically hinder such attacks.

Influence on Solubility and Reaction Media:

The zwitterionic structure confers high polarity to the molecule, making it soluble in polar solvents like water and alcohols, and likely insoluble in nonpolar organic solvents. guidechem.com This property is crucial when selecting reaction conditions. The preferential formation of strong and stable sulfonate-pyridinium synthons in the presence of other functional groups highlights the directing influence of this zwitterionic pair in supramolecular chemistry.

The following table summarizes the expected reactivity of this compound at its key functional groups, influenced by its zwitterionic nature.

Table 1: Predicted Reactivity of this compound

| Functional Group | Reaction Type | Expected Products | Influence of Zwitterionic Structure |

|---|---|---|---|

| Formyl Group | Nucleophilic Addition (e.g., with R-NH₂) | Schiff Base (Imine) | Enhanced electrophilicity of carbonyl carbon due to pyridinium cation. Possible intramolecular shielding by the sulphonate group. |

| Oxidation (e.g., with KMnO₄) | Carboxylic Acid | The pyridinium ring is generally stable to oxidation under conditions that oxidize the aldehyde. | |

| Reduction (e.g., with NaBH₄) | Primary Alcohol | Standard reduction; the zwitterionic nature primarily affects solubility and choice of solvent. | |

| Pyridinium Ring | Cycloaddition | Cycloadducts | The zwitterionic nature is a prerequisite for certain types of pericyclic reactions seen in related pyridinium betaines. |

Advanced Applications of 2 Formyl 1 3 Sulphonatopropyl Pyridinium in Catalysis and Materials Science

Catalytic Roles of 2-Formyl-1-(3-sulphonatopropyl)pyridinium and Pyridinium (B92312) Derivatives

The inherent positive charge on the pyridinium nitrogen atom significantly influences the reactivity of the entire ring system, making it a versatile platform for catalysis. Activation of the otherwise stable pyridine (B92270) ring by N-alkylation to form pyridinium salts is a common and effective strategy to enhance its utility in organic synthesis. nih.gov These salts can act as radical precursors, electrophiles, and directing groups, facilitating a wide array of chemical transformations. nih.govacs.org

Pyridinium derivatives have emerged as potent organocatalysts, a field of catalysis that utilizes small organic molecules to accelerate chemical reactions. The activation of pyridine to a pyridinium salt is a key strategy, as it enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. nih.govresearchgate.net This property is central to their role in dearomatization reactions, which convert flat aromatic compounds into three-dimensional structures, a valuable transformation in medicinal chemistry. nih.gov

Furthermore, pyridinium-based compounds can exhibit Lewis acidic properties. For instance, highly electrophilic phosphorus-based Lewis acid catalysts have been developed from pyridinium–phosphonium dications. rsc.org These catalysts have proven effective in a range of reactions, including Friedel–Crafts dimerization, hydrodefluorination, and hydrosilylation. rsc.org The formyl group in This compound enhances its electrophilicity, making it a candidate for reactions such as Schiff base formation, which is crucial in certain catalytic cycles. The combination of the pyridinium core and electron-withdrawing substituents allows for the fine-tuning of Lewis acidity, expanding the scope of metal-free catalysis. rsc.orgnih.gov A photochemical approach has also been developed for the functionalization of pyridines, harnessing the reactivity of pyridinyl radicals generated from pyridinium ions in an organocatalytic cycle. acs.org

Table 1: Examples of Pyridinium Derivatives in Organocatalysis and Lewis Acid Catalysis

| Catalyst/Precursor Type | Reaction Type | Key Findings | Reference(s) |

| Activated N-Alkylpyridinium Salts | Asymmetric Dearomative Addition | Catalytic addition of chiral enamines to pyridinium salts yields enantioenriched 1,4-dihydropyridines with high regio-, diastereo-, and enantiocontrol. | researchgate.net |

| Pyridinium–phosphonium Dications | Friedel–Crafts, Hydrosilylation | These dications act as highly electrophilic phosphorus-based Lewis acid catalysts, with activity influenced by the counterion. | rsc.org |

| Pyridinium Ions (Photocatalysis) | C(sp²)–C(sp³) Bond Formation | Photochemical generation of pyridinyl radicals from pyridinium ions enables the functionalization of pyridines with radicals from allylic C–H bonds. | acs.org |

| N-Functionalized Pyridinium Salts | Radical Generation | Pyridinium salts serve as convenient precursors for carbon-, nitrogen-, and oxygen-centered radicals via single-electron transfer. | acs.org |

The integration of pyridinium compounds into nanocatalytic systems represents a green and efficient approach to synthesis. researchgate.net Pyridine moieties can be grafted onto polymer backbones or used to stabilize nanoparticles, creating catalysts with high activity and recyclability. researchgate.netmdpi.comacs.org These systems are particularly effective in promoting the synthesis of polysubstituted pyridines and their fused derivatives through multicomponent reactions. researchgate.net The use of aqueous media and energy sources like ultrasound or microwave radiation in conjunction with these nanocatalysts aligns with the principles of green chemistry, offering simple, clean, and high-yielding processes. researchgate.net For example, nano-TiO2 has been investigated as a catalyst for the one-pot multicomponent synthesis of pyridine dicarbonitriles. researchgate.net The ability of poly(vinylpyridine) (PVP) segments within block copolymers to act as polydentate ligands allows them to chelate metal ions or bind to nanoparticles, forming structured nanocatalytic domains. acs.org

Achieving stereocontrol is a paramount goal in modern synthetic chemistry, and pyridinium salts have become valuable tools in this endeavor. The activation of pyridines into chiral pyridinium salts allows for stereoselective transformations. nih.gov A prominent application is the catalytic stereoselective dearomatization of pyridines, which provides access to complex, chiral, partially hydrogenated pyridine structures. nih.gov The low solubility of the pyridinium salt in specific solvents can limit racemic background reactions, leading to high stereocontrol. nih.gov

Photocatalysis offers another avenue for stereoselectivity, where pyridinium salts act as precursors for radical species under mild, light-induced conditions. rsc.org This strategy has been successfully applied to achieve regioselective, diastereoselective, and enantioselective outcomes. rsc.org Mechanistic studies suggest that stereocontrol can arise from π-cation interactions between the pyridinium salt and the substrate, which favors a pre-transition state with lower steric hindrance. nih.gov The predictable generation of radicals from pyridinium salts under photocatalytic conditions has significantly expanded their use in asymmetric synthesis over the past decade. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. Pyridinium salts and their derivatives play a crucial role in facilitating such reactions. researchgate.netacs.org For instance, Katritzky pyridinium salts, derived from amino acids, can be used to generate alkyl radicals under photoredox conditions for the multicomponent functionalization of [1.1.1]propellane, rapidly building complex molecular scaffolds. acs.org

Nanocatalysts are also frequently employed to drive MCRs that produce pyridine-containing compounds. researchgate.net Furthermore, a DNA-compatible, one-pot three-component cycloaddition strategy has been developed to synthesize pyrrolidine-fused scaffolds, which utilizes ortho-nitrogen-containing aromatic aldehydes like pyridine derivatives as one of the key components. acs.org The basic nature of pyridine itself can be sufficient to catalyze certain MCRs, such as the Knoevenagel condensation. youtube.com

Material Science Innovations with this compound Scaffolds

The unique zwitterionic and functionalized structure of This compound makes it an exemplary building block for the construction of advanced materials. The combination of a cationic pyridinium ring and an anionic sulfonate group within the same molecule drives self-assembly through strong electrostatic and hydrogen-bonding interactions, while the formyl group offers a reactive handle for covalent polymer synthesis.

The design of ordered molecular structures through non-covalent interactions, known as supramolecular chemistry, heavily utilizes building blocks like pyridinium derivatives. The This compound zwitterion is particularly well-suited for creating supramolecular assemblies due to the robust "sulfonate-pyridinium" synthon. acs.org This interaction, a combination of ionic forces and charge-assisted hydrogen bonding, is a powerful tool for designing layered ionic solids and complex frameworks. acs.org Research on related pyridinium-derived zwitterions shows they form prevalent hydrogen-bonded chains, indicating their potential as building blocks for ionic or metal-organic frameworks. rsc.org These assemblies can exhibit enhanced thermal and chemical stability. acs.org

In polymer science, pyridine-containing polymers are of great interest due to the Lewis basic nitrogen, which imparts unique properties useful for applications like metal capture and as precursors for polyelectrolytes. digitellinc.com The This compound can be envisioned as a monomer for polymerization. More commonly, pyridinium moieties are incorporated into polymer structures through several synthetic strategies:

Grafting: Pyridine units can be attached to existing polymer backbones, such as chitosan (B1678972) or copolymers of acrylic acid and styrene, to create functional materials. mdpi.comresearchgate.net

Polymerization of Vinyl Monomers: The ring-opening metathesis polymerization (ROMP) of monomers like pyridinonorbornenes allows for the synthesis of well-defined block copolymers with predictable molar masses. digitellinc.com Similarly, poly(vinylpyridine) is a well-established polymer whose properties can be tuned by quaternization. acs.org

Post-Polymerization Modification: The quaternization of a polymer containing pyridine units with a molecule like 1,3-propane sultone is a direct method to introduce sulfonatopropyl groups, creating a zwitterionic polyelectrolyte.

The resulting polymers and supramolecular structures have potential applications as ion-exchange resins, components in redox flow batteries, and functional biomaterials. researchgate.netcam.ac.uk

Table 2: Supramolecular and Polymeric Systems Based on Pyridinium Scaffolds

| System Type | Building Blocks/Monomers | Key Interactions/Reactions | Resulting Structure/Properties | Reference(s) |

| Supramolecular Assembly | Metanilic acid and bis-4-pyridines | Sulfonate-pyridinium synthon (ionic, charge-assisted H-bonding) | Layered ionic solids, 2D/3D frameworks with enhanced stability. | acs.org |

| Supramolecular Assembly | Pyridinium-derived zwitterions | Hydrogen-bonded chains | Potential for ionic- and metal-organic frameworks. | rsc.org |

| Pyridine-Grafted Copolymer | Copolymers of acrylic acid-styrene, aromatic aldehydes, malononitrile | Hantzsch pyridine synthesis | Grafted copolymers with fluorescence and antimicrobial properties. | mdpi.com |

| Polydentate Polymer | Pyridinonorbornenes | Ring-Opening Metathesis Polymerization (ROMP) | Well-defined block copolymers with predictable molar masses, precursors to polyelectrolytes. | digitellinc.com |

| Anchored Pyridinium Polymer | Chitosan, pyrylium (B1242799) salts | Nucleophilic attack of chitosan amino group on pyrylium salt | Pyridinium moieties anchored to a biopolymer backbone for optical applications. | researchgate.net |

Fabrication of Zwitterionic Covalent Organic Frameworks (ZCOFs)

Zwitterionic Covalent Organic Frameworks (ZCOFs) are a class of porous crystalline materials that contain both positive and negative charges within their structure. chinesechemsoc.org This dual-charge nature imparts unique properties such as high charge density, superhydrophilicity, and enhanced ionic conductivity, making them suitable for applications in ion conduction, catalysis, and separation. chinesechemsoc.org

The fabrication of ZCOFs often involves the condensation reaction between multifunctional monomers. While direct use of this compound in ZCOF synthesis is not extensively documented, the principle can be illustrated by analogous zwitterionic pyridinium salts. For instance, highly crystalline ZCOFs have been synthesized through the Knoevenagel condensation of a zwitterionic pyridinium inner salt with aromatic aldehyde linkers in an aqueous solution. chinesechemsoc.org The aldehyde group on a compound like this compound could theoretically participate in similar condensation reactions (e.g., with amine-functionalized monomers to form imine linkages), incorporating the zwitterionic pyridinium moiety directly into the COF backbone.

The resulting ZCOF would possess pyridinium cations and sulfonate anions within its porous framework. chinesechemsoc.org Such materials are noted for their exceptional hydration properties and structural stability, which are crucial for efficient ion transport. chinesechemsoc.org The ordered ionic channels within the COF structure are considered excellent for facilitating the migration of ionic species, a key feature for applications like solid-state electrolytes in batteries. digitellinc.com Theoretical simulations have shown that zwitterions within a COF can effectively dissociate strong ion pairs, such as those in lithium salts, which is a significant advantage for developing high-performance solid electrolytes. digitellinc.comresearchgate.net

Table 1: Potential Monomers for ZCOF Synthesis with Pyridinium Aldehydes

| Monomer Type | Example Compound | Linkage Formed |

| Amine Linker | 1,3,5-Tris(4-aminophenyl)benzene | Imine |

| Hydrazide Linker | Terephthalohydrazide | Hydrazone |

| Aromatic Aldehyde | 1,3,5-Tris(4'-formyl-biphenyl-4-yl)triazine | (via Knoevenagel) |

This table presents potential reaction partners for formyl-functionalized pyridinium zwitterions based on established COF chemistry.

Functionalization of Electrospun Membranes and Polymeric Scaffolds

Electrospinning is a versatile technique used to produce micro- or nanofibrous membranes from a wide range of polymers. researchgate.net These membranes are valuable in fields like filtration, biomedical engineering, and tissue scaffolding due to their high surface-area-to-volume ratio and porous structure. However, the surfaces of many base polymers are hydrophobic and may lack the specific functionality needed for certain applications. mdpi.com

Surface modification is employed to alter the physicochemical properties of electrospun membranes. mdpi.com The zwitterionic nature of this compound makes it an attractive candidate for surface functionalization. Grafting such molecules onto a membrane surface can significantly enhance its hydrophilicity, which is known to reduce biofouling and protein adsorption. researchgate.net

Several methods can be used for this functionalization:

Layer-by-Layer (LbL) Assembly: This technique involves the sequential deposition of polycations and polyanions to build up a multilayered film on the membrane surface. researchgate.net The zwitterionic compound could be incorporated into this process to control surface charge and wettability.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): Polymer brushes can be grown from the membrane surface. A monomer form of a pyridinium sulfonate could be polymerized from an initiator-coated surface to create a dense layer of zwitterionic chains. mdpi.com

Covalent Grafting: The aldehyde group of this compound provides a reactive handle for covalent attachment to membranes with complementary functional groups (e.g., amines), ensuring a stable and durable modification.

Functionalization with zwitterionic compounds like sulfopropyl pyridinium derivatives can impart excellent antifouling properties and reduce the friction coefficient under wet conditions. nih.gov This is particularly beneficial for membranes used in water treatment and biomedical devices where resistance to nonspecific protein and bacterial adhesion is critical. mdpi.comyoutube.com

Role as Surfactants and Surface Modifiers

Surfactants are amphiphilic molecules that reduce surface tension between two liquids or between a liquid and a solid. Pyridinium salts, a class of cationic surfactants, have long been recognized for their utility as germicides and in various industrial applications. jst.go.jp The structure of this compound, combining a hydrophilic zwitterionic head group with a modifiable aromatic ring, suggests its potential as a specialized surfactant or surface modifier.

The key features contributing to its surfactant properties include:

Zwitterionic Head Group: The combination of the pyridinium cation and the sulfonate anion results in a highly hydrophilic head group with a net neutral charge. This structure can enhance solubility in water and influence interactions at interfaces.

Pyridinium Ring: The aromatic ring can participate in π-π stacking interactions, which can affect aggregation behavior and adsorption onto surfaces. jst.go.jp

Studies on related pyridinium-based surfactants show that their properties are highly tunable by modifying the structure. For instance, the nature of spacer groups between charged moieties can significantly impact thermal stability and micelle formation. nih.govnih.gov Surfactants with hydrophilic spacers tend to achieve lower surface tension and form micelles more efficiently. nih.govnih.gov While typical surfactants possess long hydrophobic alkyl chains, the zwitterionic nature of this compound makes it particularly suited for modifying the surface properties of materials used in aqueous or biological environments, such as gold nanoclusters, to enhance biocompatibility and stability. rsc.org

Table 2: Comparison of Surfactant Head Group Properties

| Head Group Type | Typical Charge | Key Features | Example |

| Cationic | Positive | Germicidal properties, strong adsorption to negative surfaces. | Cetylpyridinium Chloride |

| Anionic | Negative | Good cleaning properties. | Sodium Dodecyl Sulfate |

| Zwitterionic | Net Neutral | Excellent biocompatibility, resistance to protein adsorption. | 1-(3-Sulfopropyl)pyridinium inner salt |

Development of Chemical Sensors and Probes

The unique electronic structure of the pyridinium ring makes it a valuable component in the design of chemical sensors. The introduction of a formyl group and a zwitterionic side chain in this compound creates a versatile platform for detecting various analytes.

Principles of Anion Detection and Selectivity

The electron-deficient nature of the pyridinium cation allows it to act as an anion receptor through non-covalent interactions. researchgate.net The primary mechanisms for anion recognition by pyridinium-based sensors include:

Anion-π Interactions: The electron-poor π-system of the pyridinium ring can interact favorably with anions. researchgate.net

Hydrogen Bonding: The protons on the pyridinium ring, particularly those adjacent to the nitrogen atom, become more acidic and can act as hydrogen bond donors to anions. researchgate.net

Electrostatic Interactions: The positive charge of the pyridinium nitrogen creates a strong electrostatic attraction for anions. researchgate.net

Selectivity for a specific anion is achieved by tailoring the receptor's geometry, charge distribution, and the arrangement of interaction sites. The presence of the formyl group in this compound could further modulate the electronic properties of the ring, potentially enhancing its affinity and selectivity for certain anions. researchgate.net Combining anion-π interactions with hydrogen bonding can lead to cooperative effects, resulting in stronger and more selective anion binding. researchgate.net

Fluorescent and Colorimetric Sensing Mechanisms

Pyridinium derivatives are widely used in the construction of fluorescent and colorimetric probes. The sensing mechanism often relies on a change in the molecule's electronic properties upon binding to an analyte, which in turn alters its photophysical response.

Common mechanisms include:

Photoinduced Electron Transfer (PET): In many sensor designs, the pyridinium unit acts as an electron acceptor or part of a PET system. Binding of an analyte can disrupt or enhance the PET process, leading to a "turn-on" or "turn-off" of fluorescence. For example, meso-pyridinium substituted BODIPY dyes show reduced fluorescence due to PET, a property that can be modulated for sensing applications. acs.org

Intramolecular Charge Transfer (ICT): The formyl group, being an electron-withdrawing group, can participate in an ICT process with an electron-donating part of a larger fluorophore system. Analyte binding can alter the efficiency of the ICT process, causing a shift in the absorption or emission wavelength, which is observed as a color change (colorimetric) or a ratiometric fluorescence change. nih.gov

A probe based on a coumarin (B35378) fluorophore and a pyridinium unit was designed for peroxynitrite detection, where the emission wavelength shifted by 105 nm upon reaction, providing a clear ratiometric signal. nih.gov The aldehyde functionality on this compound offers a convenient point for conjugation to various fluorophores to create sophisticated probes.

Application as Biochemical Probes in Research Contexts

The cationic nature of the pyridinium moiety makes it an effective targeting group for negatively charged cellular structures, most notably mitochondria, which have a highly negative membrane potential. This property has been exploited to design mitochondria-targeted fluorescent probes for various biological analytes and processes. nih.govresearchgate.net

For example, pyridinium-based fluorescent probes have been successfully developed for:

Detecting Reactive Oxygen Species (ROS): A novel probe was constructed to ratiometrically detect peroxynitrite (ONOO⁻) within mitochondria. nih.gov

Sensing Metal Ions: A rigid pyridinium-based probe was reported for the selective detection of Zn²⁺ ions and for monitoring fluctuations in intracellular zinc during autophagy. iaea.org

Visualizing Biothiols: Probes utilizing the pyridinium scaffold have been designed to react with hydrogen sulfide (B99878) (H₂S), a key biological signaling molecule, enabling its visualization in living cells. researchgate.net

The this compound molecule serves as a valuable building block in this context. Its aldehyde group can be used to link it to specific recognition units (e.g., for enzymes or specific metabolites), while the pyridinium sulfonate zwitterion provides water solubility and the potential for mitochondrial targeting. researchgate.net

Computational and Theoretical Investigations on 2 Formyl 1 3 Sulphonatopropyl Pyridinium

Quantum Chemical Studies on Electronic Structure and Photophysical Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and spectroscopic characteristics of 2-Formyl-1-(3-sulphonatopropyl)pyridinium. Methods like Density Functional Theory (DFT) are particularly well-suited for studying the geometry, electronic distribution, and orbital energies of such molecules.

Detailed research findings from theoretical studies on related formyl-pyridine compounds indicate that the position of the formyl group significantly influences the electronic properties. For instance, DFT calculations on 2-formylpyridine, 3-formylpyridine, and 4-formylpyridine have shown that these isomers exhibit distinct rotational barriers and conformational preferences. nih.gov Specifically, 2-formylpyridine and 3-formylpyridine are predicted to predominantly exist in a cis conformation. nih.gov For this compound, the positively charged pyridinium (B92312) ring, the electron-withdrawing formyl group, and the negatively charged sulfonate group create a complex electronic environment.

Quantum chemical calculations would typically involve geometry optimization to find the most stable molecular conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. From these calculations, key electronic descriptors can be obtained.

Interactive Data Table: Calculated Electronic Properties of this compound (Illustrative)

Below is an interactive table presenting hypothetical, yet representative, data that would be obtained from quantum chemical calculations on this compound.

| Property | Calculated Value (Illustrative) | Method/Basis Set | Significance |

| Dipole Moment | 15.2 D | DFT/B3LYP/6-311G(d,p) | Indicates high polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311G(d,p) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.5 eV | DFT/B3LYP/6-311G(d,p) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.3 eV | DFT/B3LYP/6-311G(d,p) | Indicates kinetic stability and influences electronic transitions. |

| NBO Charge on Pyridinium N | +0.45 e | NBO/B3LYP/6-311G(d,p) | Quantifies the positive charge localization on the nitrogen atom. |

| NBO Charge on Formyl C | +0.38 e | NBO/B3LYP/6-311G(d,p) | Highlights the electrophilic nature of the formyl carbon. |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations. Actual values would require specific computational studies.

Photophysical properties, such as the absorption and emission wavelengths, can be predicted using Time-Dependent DFT (TD-DFT). These calculations would provide insights into the nature of electronic transitions, for instance, whether they are localized on the pyridinium ring or involve charge transfer character.

Reaction Mechanism Elucidation via Computational Modeling and Free-Energy Profiles

Computational modeling is an invaluable tool for mapping the reaction pathways and understanding the energetics of chemical transformations involving this compound. The formyl group, for example, is a reactive site for nucleophilic addition reactions.

Consider the reaction of this compound with a nucleophile. Computational studies could elucidate the mechanism, for example, a nucleophilic attack on the formyl carbon. The free-energy profile would reveal the energy barriers for each step, helping to determine the rate-limiting step of the reaction. Such studies have been instrumental in understanding the reactivity of N-functionalized pyridinium salts in various organic reactions. nih.govresearchgate.net

Interactive Data Table: Illustrative Free-Energy Profile for a Nucleophilic Addition to this compound

The following table provides an example of the kind of data generated from a computational study of a reaction mechanism.

| Reaction Species | Relative Free Energy (kcal/mol) (Illustrative) | Description |

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State 1 | +15.8 | Nucleophilic attack on the formyl carbon |

| Intermediate | -5.2 | Tetrahedral intermediate |

| Transition State 2 | +8.1 | Proton transfer step |

| Products | -12.5 | Final addition product |

Note: This data is for illustrative purposes to demonstrate the output of a reaction mechanism study.

Molecular Docking Studies for Understanding Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a molecule like this compound might interact with a biological macromolecule, such as an enzyme or a receptor.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of this compound would be optimized using quantum chemical methods. Docking software then explores various binding poses of the ligand within the active site of the protein, scoring them based on a force field that approximates the binding affinity.

These studies can reveal key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the sulfonate group could form salt bridges with positively charged amino acid residues, while the formyl group could act as a hydrogen bond acceptor. The pyridinium ring can participate in cation-π interactions. Similar molecular docking studies have been performed for other pyridinium-based zwitterionic compounds to understand their binding patterns. researchgate.netnih.gov

Interactive Data Table: Predicted Intermolecular Interactions from a Molecular Docking Study (Illustrative)

| Interacting Residue of Target Protein | Type of Interaction | Distance (Å) (Illustrative) |

| Arginine 124 | Salt Bridge (with Sulfonate) | 3.2 |

| Serine 210 | Hydrogen Bond (with Formyl Oxygen) | 2.8 |

| Tryptophan 84 | Cation-π Interaction (with Pyridinium Ring) | 4.1 |

| Leucine 78 | Hydrophobic Interaction (with Propyl Chain) | 3.9 |

Note: This table illustrates the potential interactions that could be identified through molecular docking simulations.

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties.

For a class of compounds like functionalized pyridinium salts, a QSAR/QSPR model could be developed to predict properties such as toxicity, solubility, or reactivity based on a set of calculated molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

The process involves:

Creating a dataset of related molecules with known experimental values for the property of interest.

Calculating a wide range of molecular descriptors for each molecule.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the property.

Validating the model to ensure its predictive power.

While no specific QSAR/QSPR studies on this compound have been reported, the principles have been applied to other pyridinium derivatives to predict their behavior.

Structure Function Relationships and Design Principles for 2 Formyl 1 3 Sulphonatopropyl Pyridinium Analogues

Impact of Formyl and Sulphonatopropyl Substituent Positions on Reactivity and Functionality

The reactivity and function of pyridinium (B92312) compounds are profoundly influenced by the placement of substituents on the pyridine (B92270) ring. nih.gov In the case of 2-Formyl-1-(3-sulphonatopropyl)pyridinium analogues, the positions of the formyl (CHO) and N-alkylsulfonate groups are critical in dictating the electronic and steric environment of the molecule.

The formyl group, being an electron-withdrawing group, increases the electrophilicity of the pyridinium ring, making it more susceptible to nucleophilic attack. Its position (ortho, meta, or para to the nitrogen) determines which carbon atoms on the ring are most activated.

Ortho-position (C2): A formyl group at the 2-position, as in the parent compound, is subject to strong electronic influence from the adjacent positively charged nitrogen. This position is often favored for reactions involving carbamoyl (B1232498) radicals, which can be directed by electrostatic engagement between the radical's oxo functionality and the pyridinium nitrogen. nih.gov

Meta-position (C3): Placing the formyl group at the 3-position, creating 3-Formyl-1-(3-sulphonatopropyl)pyridinium betaine, alters the electronic distribution. cymitquimica.com While still electron-withdrawing, its influence on the C2 and C4 positions is moderated compared to a direct ortho or para placement.

Para-position (C4): A formyl group at the 4-position strongly activates the C2 and C6 positions for nucleophilic attack. This position often shows a preference for reactions with phosphinoyl radicals. nih.govacs.org Studies on pyridine functionalization have shown that C4-alkylation is a common outcome for nucleophilic aromatic substitutions on pyridine. acs.org

| Formyl Position | Analogue Name | Key Electronic Effects | Predicted Preferred Reaction Site | Supporting Findings |

|---|---|---|---|---|

| 2- (ortho) | This compound | Strong activation by adjacent N+; potential for electrostatic direction. | C2 (e.g., with carbamoyl radicals) | Electrostatic engagement of reactants with pyridinium nitrogen directs ortho-substitution. nih.gov |

| 3- (meta) | 3-Formyl-1-(3-sulphonatopropyl)pyridinium | General electron-withdrawing effect, moderated influence on C2/C4/C6. | Less predictable; depends on reactant. | The 3-substituted isomer is a known compound. cymitquimica.com |

| 4- (para) | 4-Formyl-1-(3-sulphonatopropyl)pyridinium | Strong activation of C2/C6 positions; intrinsic preference for C4 attack in some reactions. | C4 (e.g., with phosphinoyl radicals) | Phosphinoyl radicals show a strong preference for the C4-position in pyridinium functionalization. acs.org |

Tuning Zwitterionic Character for Specific Applications and Stability

The zwitterionic nature of this compound, arising from the cationic pyridinium and the anionic sulfonate group, is a key feature that can be tuned for specific outcomes. This internal salt structure, also known as a betaine, influences solubility, stability, and intermolecular interactions. By modifying the length of the alkyl chain connecting the sulfonate group to the nitrogen or by altering the counter-ion, the zwitterionic character can be modulated.

For applications in materials science and biology, controlling the balance between cationic and zwitterionic properties is crucial. In the development of antibacterial gold nanoclusters, for example, a dual-ligand system featuring a cationic pyridinium component and a zwitterionic (ZW) component was employed. nih.gov The pyridinium provided the bactericidal activity, while the zwitterionic ligand enhanced stability and biocompatibility. nih.gov An optimal ratio was necessary; too much cationic character led to cytotoxicity, while too little reduced antibacterial potency. nih.gov The stability of these structures was partly attributed to the electrostatic attraction between the cationic pyridinium and the anionic sulfonate groups, which can cause the ligands to form a "cage-like" cap. nih.gov

Similarly, the stability of pyridinium zwitterions is linked to polarization effects on the molecule. rsc.org In the synthesis of substituted (p-aminostyryl)-1-(3-sulfooxypropyl)pyridinium inner salts, the zwitterionic structure was found to enhance two-photon pumped lasing efficiency compared to their simple salt counterparts. rsc.org This demonstrates how the zwitterionic character can be harnessed to improve photophysical properties.

The design principles involve:

Alkyl Linker Length: Varying the number of methylene (B1212753) units (-(CH₂)n-) in the sulphonatopropyl chain can alter the distance between the positive and negative charges. A shorter chain leads to a more compact zwitterion with stronger intramolecular electrostatic interactions, potentially increasing stability but possibly hindering its interaction with external substrates.

Rational Design for Enhanced Catalytic Efficiency and Selectivity

Rational catalyst design aims to create catalysts with high activity and specificity by making informed structural modifications. uwa.edu.aucapes.gov.br For analogues of this compound, this involves leveraging the pyridinium ring as a tunable scaffold.

Enhancing Selectivity: Site-selectivity in the functionalization of pyridinium rings can be remarkably controlled. A key strategy involves selecting the reacting partner to favor a specific position. For example, in visible-light-driven photocatalysis, phosphinoyl radicals show a strong preference for attacking the C4 position of the pyridinium ring, whereas carbamoyl radicals selectively target the C2 position. nih.govacs.org This divergence is attributed to an electrostatic attraction between the oxo group of the formamide (B127407) (carbamoyl radical precursor) and the pyridinium nitrogen, which directs the radical to the ortho-position (C2). The larger phosphorus atom in the phosphinoyl radical cannot engage in this same interaction, leading to attack at the electronically favored C4 position. nih.gov This principle can be used to design catalytic reactions where the pyridinium-based catalyst selectively activates a substrate at a specific location.

| Design Strategy | Principle | Targeted Improvement | Example Application |

|---|---|---|---|

| Judicial Selection of Radical Source | Exploiting electrostatic interactions between the radical and the pyridinium N+. | Site-Selectivity (C2 vs. C4) | Using carbamoyl radicals for C2 functionalization and phosphinoyl radicals for C4 functionalization. nih.govacs.org |

| Electronic Tuning of Pyridinium Ring | Adding electron-donating/withdrawing groups to alter the ring's reduction potential. | Efficiency / Activity | Modulating reactivity in deaminative functionalizations by making single electron reduction easier or harder. nih.gov |

| Immobilization on a Support | Creating a bifunctional surface (e.g., acidic sites + hydrophobic groups). | Efficiency (Shifting Equilibrium) | Designing a silica-supported catalyst that expels water byproduct to drive esterification to completion. researchgate.net |

| Chiral Catalyst Systems | Using N-Heterocyclic Carbene (NHC) catalysis to create a chiral environment. | Enantioselectivity | Achieving enantioselective addition to the C4 position of pyridinium salts. nih.gov |

Engineering Molecular Structures for Improved Sensing Performance and Specificity

Pyridinium-based compounds are excellent scaffolds for fluorescent sensors due to their inherent properties. nih.govnih.gov The pyridinium core acts as an effective electron-acceptor, and when combined with an electron-donor, it can create a system with strong intramolecular charge transfer (ICT), which is often associated with fluorescence. nih.govresearchgate.net Engineering analogues of this compound for sensing applications involves modifying the structure to enhance these photophysical properties and to introduce a specific recognition site.

A general and effective design strategy involves attaching one or more π-conjugated "arms" (electron-donors) to the pyridinium (electron-acceptor) center. nih.govnih.govresearchgate.net Increasing the number of these arms can lead to red-shifts in absorption and emission spectra and an amplification of two-photon absorption, which is highly beneficial for bioimaging as it allows for deeper tissue penetration and lower photodamage. nih.govnih.gov The cationic charge of the pyridinium group also enhances water solubility and can reduce π-π stacking, preventing fluorescence quenching. nih.gov

Specificity is engineered by incorporating a reactive site that selectively interacts with the target analyte. For example, a fluorescent probe for sulfite (B76179) was constructed by incorporating an α,β-unsaturated pyridinium moiety. researchgate.net The sulfite anion selectively undergoes a Michael addition reaction with the probe, causing a change in its fluorescence and a visible color change. researchgate.net Similarly, a probe for hydrogen sulfide (B99878) was designed with a specific ester group attached to a pyridinium-containing rosamine dye. rsc.org The hydrogen sulfide selectively cleaves the ester, "turning on" the fluorescence of the molecule. rsc.org The formyl group in this compound itself can serve as a reactive site for sensing specific analytes like amines or hydrazines through the formation of Schiff bases, which would alter the electronic and photophysical properties of the molecule.

Key engineering principles include:

ICT Modulation: Attaching electron-donating groups (e.g., methoxystyrene arms) to the pyridinium core to create or enhance intramolecular charge transfer. nih.govnih.gov

Analyte-Specific Reaction: Incorporating a functional group that undergoes a selective and irreversible reaction (chemodosimeter approach) with the target analyte, leading to a distinct optical signal. researchgate.net

Targeting Moieties: Adding specific chemical groups to direct the sensor to a particular location, such as the mitochondria or lysosomes within a cell. nih.govrsc.org

Zwitterionic Character: Utilizing the sulphonatopropyl group to ensure aqueous solubility, which is critical for biological sensing applications, without needing an external counter-ion.

Future Research Directions and Potential Advancements for 2 Formyl 1 3 Sulphonatopropyl Pyridinium

Exploration of Novel Synthetic Routes and Scalable Production Methodologies

The accessibility of 2-Formyl-1-(3-sulphonatopropyl)pyridinium is fundamental to its widespread investigation and application. While standard quaternization reactions form the basis of its synthesis, future research will likely focus on enhancing efficiency, sustainability, and scalability.

A primary and straightforward synthetic route involves the SN2 reaction between 2-formylpyridine and 1,3-propanesultone. This method is direct but may require optimization of reaction conditions such as temperature and solvent to maximize yield and purity.

Future explorations could investigate alternative, more innovative synthetic strategies. One-pot syntheses, for instance, could provide a more streamlined and economical approach. nih.gov A potential one-pot method might involve the in situ generation of a highly reactive pyridinium (B92312) species that can then be functionalized. nih.gov Furthermore, the use of glutaconaldehyde (B1235477) as a reagent could offer novel pathways to construct the pyridinium ring itself with the desired substituents. cnrs.fr

For industrial-scale production, transitioning from batch processing to continuous flow chemistry presents a significant opportunity. nih.gov Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and stoichiometry, which can lead to higher yields, improved safety, and easier scalability. nih.govucla.edu The integration of technologies such as microwave-assisted heating within a flow system could further accelerate reaction times, potentially reducing production costs and energy consumption. nih.gov The development of such scalable methodologies will be crucial for the commercial viability of materials and technologies based on this compound.

Table 1: Potential Synthetic Strategies and Production Methodologies

| Method | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Optimized Batch Synthesis | Reaction of 2-formylpyridine with 1,3-propanesultone. | Well-established chemistry, straightforward. | Optimization of solvent, temperature, and purification to increase yield. |

| One-Pot Synthesis | In situ generation and functionalization of the pyridinium scaffold. nih.gov | Reduced reaction steps, improved atom economy. | Development of stable intermediates and efficient reaction cascades. |

| Continuous Flow Synthesis | Automated, continuous production in a microreactor system. ucla.edu | High scalability, improved safety and control, higher throughput. nih.gov | Optimization of flow rates, residence times, and reactor design. |

| Microwave-Assisted Flow | Use of microwave irradiation to accelerate the reaction in a flow setup. nih.gov | Drastically reduced reaction times, energy efficiency. | Catalyst stability under microwave conditions, process optimization. |

Development of Advanced Catalytic Systems Based on Pyridinium Scaffolds

Pyridinium salts have a long history as effective components in catalytic systems. acs.org The specific structure of this compound, featuring an electron-withdrawing formyl group, suggests its potential as a novel organocatalyst. This substituent is expected to increase the acidity of protons on the pyridinium ring, making the compound a candidate for various acid-catalyzed reactions.

Future research should focus on harnessing this catalytic potential. Investigations into its efficacy in promoting reactions such as acetalization, esterification, and condensation reactions are warranted. The zwitterionic sulfonate group confers high polarity and potential solubility in a range of solvents, including water and ionic liquids, which could enable its use in green catalytic processes. researchgate.net

Furthermore, this compound could serve as a foundational building block for more complex catalytic architectures. Its integration into metal-organic frameworks (MOFs) could yield bifunctional heterogeneous catalysts, where the pyridinium unit provides an acidic site and the metal node offers a Lewis acidic center. nih.govacs.org Such pyridinium-functionalized MOFs have shown promise in applications like the chemical fixation of carbon dioxide. nih.govacs.org The aldehyde functionality also provides a handle for post-synthetic modification, allowing the catalyst to be tethered to solid supports or integrated into polymer matrices, thereby creating robust, reusable catalytic systems.

Integration into Next-Generation Functional Materials and Devices

The ionic and reactive nature of this compound makes it an excellent candidate for the development of advanced functional materials. As a monomer, it can be polymerized to form poly(ionic liquid)s, also known as ionenes or poly(pyridinium salt)s. nih.govtsijournals.com These materials are of significant interest for a variety of applications.

Energy Storage: Pyridinium-based ionic liquids and polymers are recognized for their high ionic conductivity and thermal stability, making them suitable as electrolytes in batteries and supercapacitors. nih.govlongdom.org The inherent charge-carrying capacity of the zwitterionic structure could lead to materials with enhanced performance in electrochemical devices.

Light-Emitting Polymers: Certain poly(pyridinium salt)s have been shown to possess light-emitting properties. nih.gov By incorporating this specific monomer, it may be possible to tune the optoelectronic characteristics of the resulting polymers for use in organic light-emitting diodes (OLEDs) or other display technologies.

Antimicrobial Surfaces: Cationic polymers, including those with pyridinium functionalities, are known to exhibit antimicrobial activity. researchgate.net Polymers derived from this compound could be used to create self-disinfecting surfaces for medical devices or food packaging.

Stimuli-Responsive Materials: The formyl group is a versatile chemical handle that can react with various nucleophiles. This allows for the creation of cross-linked hydrogels or polymers that can respond to changes in pH, temperature, or the presence of specific chemical analytes.

Future work in this area will involve the synthesis and characterization of polymers derived from this monomer, and the evaluation of their physical, chemical, and functional properties for these and other advanced applications.

Computational-Aided Design and Discovery of New this compound Derivatives

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. tandfonline.com In silico methods can be employed to predict the properties and reactivity of this compound and to guide the design of new derivatives with tailored functionalities.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, providing insights into its reactivity, stability, and spectroscopic properties. nih.govacs.org For example, DFT can help to quantify the acidity of the pyridinium ring and predict how it would be affected by the addition of other substituents. This information is invaluable for designing more effective catalysts. nih.gov

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design derivatives with specific biological targets. tandfonline.comauctoresonline.orgmalariaworld.org By systematically modifying the structure in silico, researchers can identify promising candidates for applications in medicinal chemistry before undertaking laborious and expensive synthesis.

Furthermore, computational modeling can aid in the design of functional materials. By simulating the interactions between polymer chains derived from this compound, it is possible to predict material properties such as mechanical strength, ionic conductivity, and self-assembly behavior. This predictive capability can significantly shorten the development cycle for new materials.

Table 2: Application of Computational Methods

| Computational Technique | Application Area | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Catalysis, Reactivity | Electronic structure, partial charges, reaction pathways, spectroscopic signatures. rsc.org |

| Molecular Dynamics (MD) | Materials Science | Polymer conformation, ionic conductivity, self-assembly, solvent effects. |

| QSAR & Molecular Docking | Medicinal Chemistry | Binding affinity to biological targets, prediction of therapeutic activity. tandfonline.commalariaworld.org |

| Virtual Screening | Drug/Materials Discovery | Identification of novel derivatives with desired properties from large chemical libraries. |

Expanding Sensing Capabilities and Applications in Diverse Chemical Environments

The dual functionality of this compound makes it a highly promising platform for the development of chemical sensors. The aldehyde group can act as a specific recognition site, while the hydrophilic zwitterionic nature ensures solubility and functionality in aqueous environments.